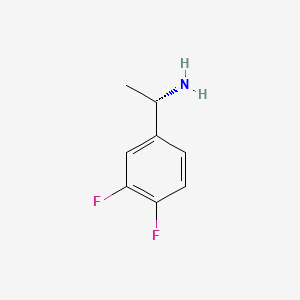

(S)-1-(3,4-Difluorophenyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,4-Difluorophenyl)ethanamine, or S-3,4-difluorophenethylamine, is an organic compound that has been studied extensively in recent years due to its potential applications in medicine and biochemistry. It is a fluorinated analog of the widely used compound phenethylamine, and has been studied for its potential to act as a neurotransmitter in the brain. In addition, its chemical structure makes it a useful reagent for organic synthesis.

Scientific Research Applications

- Researchers have explored the use of imine reductases (IREDs) for asymmetric synthesis of chiral amines. Specifically, a triple-mutant IRED (I149Y/L200H/W234K) demonstrated high stereoselectivity (>99% (S)) in reductive amination of N-Boc-4-oxo-azepane and various amines. This biocatalyst represents a significant advancement in the synthesis of chiral azepane-4-amines .

- Small-molecule enzymatic fluorescent probes play a crucial role in detecting and imaging enzymatic activities in biological systems. These probes offer high sensitivity, real-time detection, and nondestructive analysis. Recent advances have focused on designing such probes for various enzymes in live cancer cells, aiding early-stage cancer diagnosis and therapy monitoring .

- Engineered enzymes have been employed to achieve the asymmetric reduction of bulky aromatic γ,δ-keto esters. This method enables the preparation of optically active lactones with high enantioselectivity (96–99%). The research provides an efficient biocatalytic approach for chiral lactone synthesis .

- Nature’s enzymes can be engineered to synthesize noncanonical amino acids (ncAAs) more efficiently. Despite challenges related to stereoselectivity and functional-group compatibility, enzymes offer a versatile route for preparing ncAAs. This field holds promise for expanding the amino acid repertoire .

Asymmetric Synthesis of Chiral Azepane-4-Amines

Enzymatic Fluorescent Probes for Cancer Imaging

Stereoselective Synthesis of Aryl Lactones

Noncanonical Amino Acid Synthesis

properties

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(3,4-Difluorophenyl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(sec-butyl)-1-[(2-chlorobenzyl)thio]-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2840966.png)

![1,7-dimethyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2840967.png)

![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)

![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-methylpyrrolidine-3-carboxylate](/img/structure/B2840976.png)